4,4-Difluoro-1-methylpyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-methylpyrrolidin-3-amine dihydrochloride typically involves the fluorination of a pyrrolidine derivative followed by methylation and amination. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and methylating agents like methyl iodide. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-1-methylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
4,4-Difluoro-1-methylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-methylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
4,4-Difluoro-1-methylpyrrolidine: Similar structure but lacks the amine group.
1-Methylpyrrolidin-3-amine: Similar structure but lacks the fluorine atoms.
4-Fluoro-1-methylpyrrolidin-3-amine: Contains only one fluorine atom.
Uniqueness: 4,4-Difluoro-1-methylpyrrolidin-3-amine dihydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1785159-74-1 |
---|---|
Molecular Formula |
C5H12Cl2F2N2 |
Molecular Weight |
209.06 g/mol |
IUPAC Name |
4,4-difluoro-1-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H10F2N2.2ClH/c1-9-2-4(8)5(6,7)3-9;;/h4H,2-3,8H2,1H3;2*1H |
InChI Key |
BXBSYTNAOZHHJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)(F)F)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.